molecular formula C10H10ClF4N B12304920 trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12304920
M. Wt: 255.64 g/mol
InChI Key: WEORRMKACZIVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C10H9F4N It is known for its unique structure, which includes a cyclopropane ring substituted with a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclopropanation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, organic solvents like dichloromethane.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with different nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies may focus on its effects on cellular processes and its potential therapeutic applications.

Medicine: In medicine, the compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases. Research may include studies on its pharmacokinetics, pharmacodynamics, and toxicity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

  • trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid

Comparison: Compared to similar compounds, trans-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring structure. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications. For example, the cyclopropane ring can enhance the compound’s stability and reactivity, providing advantages in synthetic chemistry and drug development.

Properties

Molecular Formula

C10H10ClF4N

Molecular Weight

255.64 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H9F4N.ClH/c11-7-2-5(8-4-9(8)15)1-6(3-7)10(12,13)14;/h1-3,8-9H,4,15H2;1H

InChI Key

WEORRMKACZIVBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

Origin of Product

United States

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